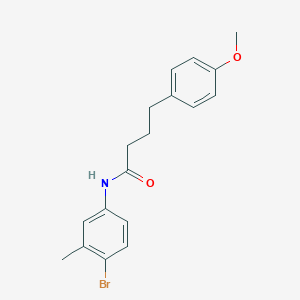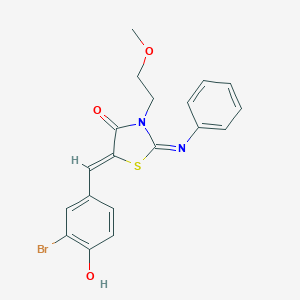
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as BROMO-DMAA, is a chemical compound that has gained interest in scientific research due to its potential as a psychoactive substance. BROMO-DMAA is a derivative of the drug DMAA (1,3-dimethylamylamine), which has been banned in several countries due to its adverse effects on human health. However, BROMO-DMAA has shown promising results in several studies, making it a subject of interest for further research.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide works by stimulating the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their release, this compound can improve cognitive function, increase energy levels, and enhance focus.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance. This compound has also been shown to suppress appetite and increase metabolism, making it a potential weight loss supplement.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of psychoactive substances on the brain. However, this compound has limitations as well. It has been shown to have adverse effects on human health, including increased heart rate and blood pressure. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide. One potential area of research is its potential as a weight loss supplement. Further studies can be conducted to determine its effectiveness and safety for human use. Another area of research is its potential as a cognitive enhancer. Studies can be conducted to determine its effects on memory, attention, and motivation. Additionally, further research can be conducted to determine the optimal dosage and administration of this compound for maximum effectiveness and safety.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylbenzoic acid with 4-methoxybenzylamine, followed by the conversion of the resulting intermediate to this compound using butyryl chloride. The synthesis of this compound has been reported in several scientific articles and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide has been studied for its potential as a psychoactive substance. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased energy and focus. This compound has also been studied for its potential as a weight loss supplement due to its ability to suppress appetite and increase metabolism.
Eigenschaften
Molekularformel |
C18H20BrNO2 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C18H20BrNO2/c1-13-12-15(8-11-17(13)19)20-18(21)5-3-4-14-6-9-16(22-2)10-7-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
FMSBAUCJIUHVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)